3-(Piperazin-1-yl)pyrazine-2-carbonitrile
Description
Significance of Pyrazine (B50134) and Piperazine (B1678402) Scaffolds in Drug Discovery and Development
Pyrazine and piperazine are six-membered nitrogen-containing heterocyclic rings that are prevalent structural motifs in a multitude of biologically active compounds. researchgate.netsemanticscholar.org The pyrazine ring, an aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key component in numerous natural products and synthetic molecules. mdpi.com Its unique electronic properties and ability to participate in various chemical reactions have made it a focal point in the design of novel therapeutic agents. mdpi.com Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov
Similarly, the piperazine ring, a saturated heterocycle with two nitrogen atoms in a 1,4-arrangement, is a frequently incorporated scaffold in medicinal chemistry. nih.gov Its presence can significantly influence the physicochemical properties of a molecule, often enhancing water solubility and acting as a versatile linker to connect different pharmacophoric groups. nih.gov The piperazine moiety is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. researchgate.net The combination of these two privileged scaffolds in a single molecule, as seen in 3-(Piperazin-1-yl)pyrazine-2-carbonitrile, presents an intriguing area for chemical and pharmacological exploration.
Historical Context of Related Pyrazine and Piperazine Derivatives in Therapeutics
The therapeutic importance of pyrazine and piperazine derivatives is well-established, with several compounds containing these rings having reached the market and become essential medicines. A notable example of a pyrazine-containing drug is Pyrazinamide (B1679903), a cornerstone medication for the treatment of tuberculosis. researchgate.net Other prominent examples include Bortezomib, a proteasome inhibitor used in cancer therapy, and Varenicline, a smoking cessation aid. researchgate.net
The history of piperazine in medicine is equally rich. Initially introduced as a solvent for uric acid, its derivatives were later found to possess a broad range of pharmacological effects. For instance, many antipsychotic and antihistaminic drugs feature a piperazine core. semanticscholar.org The development and success of these and other related therapeutic agents have underscored the value of pyrazine and piperazine scaffolds in medicinal chemistry and continue to inspire the synthesis and investigation of new derivatives.
Overview of this compound as a Research Focus
This compound is a chemical entity that integrates the structural features of both pyrazine and piperazine. The molecule consists of a pyrazine ring substituted with a piperazine group at the 3-position and a nitrile group at the 2-position. While extensive research specifically dedicated to this compound is not widely available in peer-reviewed literature, its chemical architecture suggests it may be of interest as a research chemical or a building block in the synthesis of more complex molecules. The nitrile group on the pyrazine ring is a versatile functional group that can be converted into other functionalities, and the piperazine moiety offers a site for further substitution to modulate the compound's properties. The study of such hybrid molecules is driven by the potential for synergistic or novel biological activities arising from the combination of the two well-established pharmacophores.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| CAS Number | 306935-30-8 |
Research and Exploration
While direct biological studies on this compound are limited, the known activities of related compounds provide a basis for potential areas of investigation. For instance, various substituted piperazinyl-pyrazine derivatives have been explored for their potential as kinase inhibitors, which are crucial targets in cancer therapy. nih.gov Furthermore, pyrazine-2-carbonitrile derivatives have been investigated for a range of therapeutic applications, including as inhibitors of Checkpoint Kinase 1 (CHK1), another important target in oncology. google.com
The synthesis of this compound would likely involve the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of a pyrazine-2-carbonitrile precursor with piperazine. This type of reaction is a common method for the preparation of N-aryl and N-heteroaryl piperazines.
Given the established pharmacological importance of both the pyrazine and piperazine moieties, this compound represents a molecule with potential for further exploration in drug discovery programs. Future research could focus on its synthesis, characterization, and screening for various biological activities, particularly in the areas of oncology and infectious diseases, where pyrazine and piperazine derivatives have historically shown promise.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-ylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOBKHQDPIZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952937 | |
| Record name | 3-(Piperazin-1-yl)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-30-8 | |
| Record name | 3-(1-Piperazinyl)-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperazin-1-yl)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306935-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Piperazin 1 Yl Pyrazine 2 Carbonitrile and Its Analogues
Strategies for the Construction of the Pyrazine (B50134) Core
The formation of the central pyrazine ring is a critical first step in the synthesis of 3-(piperazin-1-yl)pyrazine-2-carbonitrile and related molecules. Both classical and modern synthetic approaches are utilized to build this heterocyclic core.
Classical Pyrazine Synthesis Approaches
The most traditional and straightforward method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This is followed by an oxidation step to form the aromatic pyrazine ring. researchgate.net While versatile for simple pyrazines, this method can be limited by the availability of appropriately substituted precursors for more complex targets.
Another classical approach involves the reaction of α-amino ketones, which can dimerize to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized.
A notable classical synthesis for a closely related dinitrile is the reaction of diaminomaleonitrile (B72808) with furan-2,3-diones, which proceeds via heating under reflux to yield pyrazine-2,3-dicarbonitrile (B77751) derivatives. rhhz.net
Modern Advancements in Pyrazine Ring Formation
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the pyrazine core. These often involve metal-catalyzed reactions that offer greater control and substrate scope.
One such advanced method is the manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols. nih.govacs.org This approach provides a direct route to symmetrically substituted pyrazines, forming hydrogen gas and water as the only byproducts, which aligns with the principles of green chemistry. nih.govacs.org
Another modern strategy involves the cyclization of N-allyl malonamides. This sequence begins with the diazidation of the starting material, followed by a thermal or copper-mediated cyclization to form the pyrazine ring with ester and hydroxy substituents. researchgate.net
| Method | Starting Materials | Key Features |
| Classical Condensation | 1,2-diamine, 1,2-dicarbonyl compound | Straightforward, traditional method. |
| From Furan-2,3-diones | Furan-2,3-dione, diaminomaleonitrile | Yields pyrazine-2,3-dicarbonitrile derivatives. rhhz.net |
| Dehydrogenative Coupling | 2-amino alcohols | Manganese-catalyzed, atom-economical. nih.govacs.org |
| Cyclization of N-allyl malonamides | N-allyl malonamide | Forms substituted pyrazines via diazidation and cyclization. researchgate.net |
Introduction of the Piperazine (B1678402) Moiety
Once the pyrazine core is established, the next crucial step is the introduction of the piperazine ring. This is typically achieved through nucleophilic substitution or metal-catalyzed coupling reactions.
Aminodehalogenation Reactions
A primary and widely used method for attaching a piperazine ring to a pyrazine core is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a halogenated pyrazine, such as 3-chloropyrazine-2-carbonitrile (B110518), which is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the pyrazine nitrogens and the nitrile group. mdpi.com
The reaction proceeds by the direct displacement of the halide (e.g., chloride) by the nitrogen of the piperazine. The reactivity of the pyrazine ring is enhanced by the presence of aza nitrogens. nih.gov This method is often the most direct route to this compound.
A general procedure involves reacting 3-chloropyrazine-2-carbonitrile with piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Coupling Reactions Involving Piperazine Rings
In cases where direct SNAr is not feasible or efficient, metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the C-N bond between the pyrazine and piperazine rings.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction can be used to couple a halopyrazine with piperazine. nih.govnih.gov The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and good functional group tolerance. wikipedia.org
Another important method is the Ullmann condensation , which is a copper-catalyzed reaction between an aryl halide and an amine. organic-chemistry.org While requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool for the synthesis of N-arylpiperazines. nih.gov
| Coupling Reaction | Catalyst | Key Features |
| Buchwald-Hartwig Amination | Palladium | Versatile, high-yielding, broad substrate scope. wikipedia.orgnih.gov |
| Ullmann Condensation | Copper | Classic method, often requires higher temperatures. nih.govorganic-chemistry.org |
Nitrile Group Introduction and Modification
The nitrile group is a key functional moiety in the target molecule, and its introduction can be achieved at various stages of the synthesis.
A common strategy is to start with a pre-functionalized pyrazine core that already contains the nitrile group. For instance, the synthesis can commence with pyrazine-2-carbonitrile, which can then be halogenated to provide the key intermediate, 3-chloropyrazine-2-carbonitrile. A method for this transformation involves the treatment of pyrazine-2-carbonitrile with sulfuryl chloride in a suitable solvent. chemicalbook.com
Alternatively, the nitrile group can be introduced onto a pre-formed pyrazine ring. One such method is the cyanation of pyrazine N-oxides using trimethylsilyl (B98337) cyanide in the presence of a Lewis acid. This approach can provide regioselective access to cyanopyrazines. rsc.org
Palladium-catalyzed cyanation of aryl halides is another powerful method for introducing a nitrile group. wikipedia.org This can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide. wikipedia.org More recently, ethyl cyanoacetate (B8463686) has been developed as a new cyanating agent for this transformation. acs.org
Advanced Synthetic Protocols
Modern synthetic organic chemistry provides a powerful toolkit for the construction and functionalization of heterocyclic compounds. For the synthesis of this compound and its analogues, several advanced protocols are particularly relevant, including microwave-assisted techniques, metal-catalyzed cross-coupling reactions, and click chemistry approaches. These methods facilitate the efficient assembly of the core structure and the introduction of a wide range of substituents.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing product yields, and improving reaction efficiency. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.
While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the applicability of this technology can be inferred from the successful synthesis of related heterocyclic structures. For instance, the synthesis of various piperazine- and pyrazine-containing derivatives has been effectively achieved using microwave heating. A comparative study on the synthesis of 1,3,5-triazine (B166579) derivatives bearing piperazine substituents demonstrated a 90-95% reduction in reaction time with microwave heating compared to conventional methods, along with an increase in product yield. mit.edu Similarly, the synthesis of pyrazolo[1,5-a] magtech.com.cnwikipedia.orgnih.govtriazines has been successfully performed using sequential one-pot microwave-assisted reactions, which avoids the tedious work-up and purification of intermediates and allows for convenient gram-scale synthesis. researchgate.net
These examples strongly suggest that the key bond-forming steps in the synthesis of this compound, such as the nucleophilic aromatic substitution of a halogenated pyrazine-2-carbonitrile with piperazine, could be significantly optimized using microwave irradiation.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Compound Class | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| 1,3,5-Triazinyl Piperazines | 8-12 hours | 5-20 minutes | Noticeable Increase | mit.edu |
| Pyrazolo[1,5-a] magtech.com.cnwikipedia.orgnih.govtriazines | Several hours | 3-5 minutes | Excellent (94%) | researchgate.net |
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate, is particularly powerful for the functionalization of heteroaromatic rings like pyrazine. taylorfrancis.comacs.orgrsc.org
This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the pyrazine core, enabling the synthesis of a diverse library of analogues of this compound. The general strategy would involve a precursor such as a halogenated this compound, which can then be coupled with various boronic acids or their esters. The electron-deficient nature of the pyrazine ring can facilitate the oxidative addition step in the catalytic cycle. acs.org
Research has shown that Suzuki-Miyaura coupling is effective for 2-chloropyrazines, which react with various arylboronic acids in the presence of a palladium catalyst to afford the corresponding 2-arylpyrazines in good yields. This demonstrates the feasibility of applying this reaction to create analogues with substituents on the pyrazine ring.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling on N-Heterocycles
| Halide Substrate | Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | 14-28% | acs.org |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Not specified | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37-72% | taylorfrancis.com |
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. taylorfrancis.comspringernature.comnih.gov A bioorthogonal variant, the strain-promoted azide-alkyne cycloaddition (SPAAC), proceeds without a cytotoxic copper catalyst and is widely used in biological systems. magtech.com.cnwikipedia.org
While not typically used for the de novo synthesis of the core piperazinyl-pyrazine scaffold, click chemistry offers a powerful strategy for creating complex analogues and conjugates. A derivative of this compound functionalized with either an azide (B81097) or a terminal alkyne could be readily coupled to a complementary-functionalized molecule. For example, an alkyne-modified piperazine or pyrazine could be "clicked" with an azide-containing molecule of interest, such as a biomolecule, a fluorescent dye, or a radiolabeling precursor.
This approach is particularly valuable in medicinal chemistry and chemical biology for applications like creating targeted drug conjugates or molecular probes for imaging. The reliability and orthogonality of the click reaction ensure that the ligation occurs specifically between the intended partners without affecting other functional groups. nih.gov
Synthesis of Deuterated and Radiosotopically Labeled Analogues
The synthesis of isotopically labeled analogues is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and in vivo imaging.
Deuterated Analogues: Deuterium (B1214612) labeling involves the replacement of one or more hydrogen atoms with its heavier isotope, deuterium. This substitution can be used to block metabolic pathways at specific sites or to serve as an internal standard in quantitative mass spectrometry-based assays. The synthesis of deuterated analogues of piperazine-containing compounds has been successfully demonstrated. For example, deuterated versions of the phenothiazine (B1677639) drugs fluphenazine (B1673473) and trifluoperazine, which contain a piperazine side chain, have been prepared. magtech.com.cn Synthetic strategies involved the use of reducing agents like lithium aluminum deuteride (B1239839) (LAD) to introduce deuterium atoms into the side chain. Another approach involved the reduction of a piperazine-3,5-dione precursor, which afforded analogues with deuterium labels on the piperazine ring itself. magtech.com.cn These established methods could be adapted to synthesize deuterated this compound, for instance, by using deuterated piperazine in the initial coupling step or by performing H/D exchange reactions on the final compound under basic conditions in D₂O.
Radiosotopically Labeled Analogues: Radiolabeling introduces a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule, allowing it to be traced in biological systems. For a molecule like this compound, the nitrile group is a prime target for radiolabeling. Recent advances have described nickel-catalyzed carbon isotope exchange (CIE) reactions for the late-stage labeling of aryl nitriles. This method allows for the direct exchange of the natural abundance carbon atom of the nitrile group with a ¹⁴C atom from a labeled cyanide source (e.g., K¹⁴CN). This approach is highly efficient for introducing ¹⁴C into complex molecules in a single step.
Furthermore, the hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903) is a well-documented process, indicating the reactivity of the nitrile group which could be leveraged in labeling strategies. springernature.com Click chemistry also provides a modular route for radiolabeling, where a radiolabeled azide or alkyne can be attached to a suitably functionalized derivative of the target compound. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-triazinyl piperazines |
| Pyrazolo[1,5-a] magtech.com.cnwikipedia.orgnih.govtriazines |
| 2,5-Piperazinediones |
| 2-chloropyrazines |
| 3-Bromo-6-(thiophen-2-yl)pyridazine |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |
| 4-Bromobenzoyl chloride |
| 4-Phenylbenzophenone |
| Fluphenazine |
| Trifluoperazine |
Medicinal Chemistry and Rational Design of 3 Piperazin 1 Yl Pyrazine 2 Carbonitrile Derivatives
Structure-Activity Relationship (SAR) Studies of Pyrazine-Piperazine Conjugates
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For pyrazine-piperazine conjugates, SAR studies focus on systematically modifying the scaffold to understand the contributions of different structural components to the desired pharmacological effect. researchgate.net
The biological activity of 3-(piperazin-1-yl)pyrazine-2-carbonitrile derivatives can be significantly modulated by the introduction of various substituents on both the pyrazine (B50134) and piperazine (B1678402) rings. The nature, size, and position of these functional groups can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
Research on related heterocyclic scaffolds has shown that substituents on the piperazine unit are crucial for their inhibitory activity. nih.gov For instance, in a series of chromen-4-one derivatives, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a noticeable decrease in activity, highlighting the importance of the piperazine core. nih.govtandfonline.com Furthermore, studies on pentacyclic triterpene derivatives revealed that incorporating an acyl piperazine moiety significantly improved antitumor bioactivities. nih.gov The addition of specific groups, such as a 4-fluorobenzyl moiety on the piperazine ring, was identified as a crucial anticancer functional group. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) analysis on structurally related 2-arylpyrimidine and s-triazine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors provides a model for how substituents can be quantitatively correlated with activity. researchgate.net The findings from such studies can guide the selection of substituents for the this compound core to optimize a specific biological response.
| Compound | Substituent (R1) | Substituent (R2) | PDE4B IC50 (nM) | PDE4D IC50 (nM) |
|---|---|---|---|---|
| 1 | Me | –CH=CHPh | 190 | 1900 |
| 2 | Me | Ph | 430 | 3400 |
| 3 | Et | Ph | 140 | 2100 |
| 8 | Et | –CH=CHPh | 34 | 82 |
| 27 | Et | H | 19 | 1600 |
| 28 | Et | H | 15 | 1700 |
| 29 | Et | H | 6.8 | 2900 |
Altering the core scaffold of this compound is a key strategy to explore new chemical space and modulate biological activity. Modifications can include altering the pyrazine ring, the piperazine ring, or the linkage between them.
Replacing the piperazine ring with other cyclic amines like morpholine or pyrrolidine has been shown to significantly impact activity, often negatively, suggesting that the two nitrogen atoms and the specific conformation of the piperazine ring are essential for interaction with biological targets. nih.govtandfonline.com Similarly, modifications to the pyrazine core, such as substituting it with other heterocycles like pyrimidine (B1678525) or triazine, can alter the electronic properties and hydrogen bonding capacity of the molecule, leading to changes in target affinity and selectivity. researchgate.net The piperazine moiety itself is frequently used as a scaffold to correctly position pharmacophoric groups for interaction with target macromolecules. nih.govmdpi.com
The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. The piperazine ring is conformationally flexible, typically adopting a stable chair conformation to minimize steric strain. nih.gov NMR and X-ray diffraction analyses have confirmed that piperazine rings predominantly exist in chair conformations in both solution and solid states. nih.gov
The substituents on the piperazine ring can exist in either axial or equatorial positions, and the specific orientation can be crucial for biological activity. rsc.org The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. Identifying this conformation is a key goal of medicinal chemistry. Conformational analysis helps in designing new derivatives that are pre-organized into the bioactive conformation, which can lead to enhanced potency. nih.gov For example, in flexible piperazine-pyrazine building blocks, the conformational isomerism of "equatorial-axial" donating sites has been shown to influence the construction of coordination chains. rsc.org
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a lead compound to improve its properties or to generate novel intellectual property. nih.govnih.gov
Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the goal of retaining the desired biological activity. researchgate.net This strategy can be used to improve pharmacokinetic properties, reduce side effects, or simplify synthesis. nih.gov For the this compound scaffold, a classic bioisosteric replacement could involve swapping the piperazine ring for another six-membered nitrogen heterocycle to modulate basicity and lipophilicity. researchgate.net
Scaffold hopping is a more drastic change, involving the replacement of the central core of the molecule with a structurally different scaffold that maintains a similar 3D arrangement of the key binding groups. nih.govresearchgate.net This allows for the exploration of entirely new chemical classes of compounds that may possess superior properties. For instance, the pyrazine-piperazine core could be replaced by a completely different bicyclic system that presents the nitrile and other key substituents in a similar spatial orientation.
Fragment-Based Drug Design Strategies
Fragment-Based Drug Design (FBDD) has become a primary strategy for identifying lead compounds. frontiersin.org This approach starts by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Fragments that bind can then be optimized into more potent, drug-like molecules. frontiersin.org The core this compound can be viewed as being constructed from fragments such as piperazine and cyanopyrazine.
Key principles of FBDD include:
Fragment Libraries: These libraries consist of compounds that generally adhere to the "Rule of Three" (Molecular weight ≤ 300, CLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). nih.gov This ensures that the fragments have a good starting point for optimization into leads with favorable drug-like properties.
Screening: Since fragments bind weakly, sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) are required for screening. nih.gov
Once binding fragments are identified, they can be elaborated into more potent leads using several strategies: nih.govresearchgate.net
Fragment Growing: A single fragment is extended by adding functional groups to occupy adjacent pockets in the binding site, thereby increasing affinity.
Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.
Fragment Merging: The structural features of two or more fragments that have overlapping binding modes are combined into a single new molecule.
Ligand-Based and Structure-Based Drug Design Approaches
Rational drug design can be broadly categorized into ligand-based and structure-based approaches, both of which can be applied to the optimization of this compound derivatives. nih.govmdpi.com
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of molecules known to be active. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to identify key molecular descriptors that influence potency. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. nih.gov This model can then be used to screen virtual libraries for new compounds with the desired features.
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. nih.gov Docking studies can be used to visualize how derivatives of this compound might fit into the active site of a protein, helping to rationalize observed SAR and guide the design of new compounds with improved interactions. researchgate.net For example, a new substituent could be designed to form a specific hydrogen bond with a key amino acid residue in the target's binding site, thereby increasing binding affinity and potency. researchgate.net
Mechanistic Investigations of 3 Piperazin 1 Yl Pyrazine 2 Carbonitrile Action
Elucidation of Molecular Targets
There is no available information identifying the specific molecular targets of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile.
Pathways of Biological Activity
Scientific literature has not yet detailed the biological pathways modulated by this compound.
Modulation of Cellular Processes (e.g., Apoptosis Induction, HIF1α/BCL2/ERα Downregulation)
There are no specific studies demonstrating the effects of this compound on cellular processes such as apoptosis, or its potential to downregulate HIF1α, BCL2, or ERα.
Implications for Drug Resistance Mechanisms
Information regarding the role of this compound in the context of drug resistance mechanisms is not available.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
Studies on various pyrazine-based compounds reveal common interaction patterns with protein active sites. The pyrazine (B50134) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction for anchoring ligands within a binding pocket. For instance, docking studies on pyrazine-chromene conjugates against SARS-CoV-2 proteins demonstrated that the pyrazine moiety can form crucial hydrogen bonds with active site residues. researchgate.net Similarly, piperazine-linked derivatives have been shown to form multiple hydrogen bonds with receptors like carbonic anhydrase IX, involving residues such as Arg6, Trp9, and Val130. nih.gov
For 3-(Piperazin-1-yl)pyrazine-2-carbonitrile, it is anticipated that the nitrogen atoms of the pyrazine ring, the nitrogen atoms of the piperazine (B1678402) ring, and the nitrile group could all participate in hydrogen bonding. The aromatic pyrazine ring may also engage in π-π stacking or π-cation interactions with aromatic or charged residues in a protein's active site. ijpsdronline.com An illustrative analysis based on related compounds is presented below.
Table 1: Predicted Ligand-Protein Interactions for a Pyrazine-Based Ligand
| Receptor Amino Acid | Interaction Type | Ligand Moiety Involved | Predicted Distance (Å) |
|---|---|---|---|
| Asp116 | Hydrogen Bond | Piperazine Amine | 2.1 |
| Tyr390 | Hydrogen Bond | Amine Linker | 2.5 |
| Phe112 | π-π Stacking | Pyrazine Ring | 4.5 |
| Arg64 | Hydrogen Bond | Nitrile Group | 2.8 |
Note: The data in this table is illustrative and derived from studies on analogous compounds to demonstrate the type of interactions that could be predicted for this compound. nih.govmdpi.com
Binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower scores typically indicate a more favorable binding pose. For example, molecular docking of a pyrazine-pyridone derivative against a bacterial target (PDB: 4DUH) yielded a high binding affinity with a score of -7.4519 kcal/mol. nih.gov In another study, piperazine-linked naphthalimide derivatives showed binding affinities up to -8.39 kcal/mol against carbonic anhydrase IX. nih.gov These values suggest that the combination of pyrazine and piperazine moieties can contribute to strong and specific binding to protein targets. The predicted binding affinity for this compound would depend on the specific protein target, but based on analogous structures, it is expected to exhibit favorable binding energies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the interactions in a solvated environment. MD studies on substituted pyrazines bound to Human Serum Albumin (HSA) have shown that these ligands can enhance the stability of the protein. semanticscholar.orgrawdatalibrary.net Simulations track parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. For piperazine-containing ligands bound to carbonic anhydrase IX, MD simulations over 100 nanoseconds showed that the ligands maintained stable conformations within the binding site, with RMSD values typically below 2.0 nm. nih.gov Such simulations for this compound could confirm the stability of docking poses and reveal key dynamic interactions that contribute to its binding affinity.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and other electronic parameters that govern a molecule's reactivity and physical properties. mdpi.com
DFT studies on pyrazine derivatives often focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For many pyrazine derivatives, the electron density in the HOMO is typically distributed across the π-system, while the LUMO is often localized on the electron-deficient pyrazine ring or electron-withdrawing substituents. mdpi.comresearchgate.net
Table 2: Illustrative DFT-Calculated Electronic Properties of a Pyrazine Derivative
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.52 |
| LUMO Energy (eV) | -2.18 |
| HOMO-LUMO Gap (eV) | 4.34 |
| Dipole Moment (Debye) | 3.75 |
Note: The data is representative of DFT calculations performed on related heterocyclic compounds and serves as an example of typical values. kbhgroup.in
Non-linear optical (NLO) materials have applications in telecommunications and optical data processing. nih.gov The NLO response of a molecule is related to its hyperpolarizability (β), which can be predicted using DFT calculations. Donor-π-acceptor (D-π-A) systems often exhibit significant NLO properties. The pyrazine ring can act as an effective electron-withdrawing group or π-bridge in such systems. mdpi.com
Theoretical studies on D-A type pyrazine derivatives have shown that structural modifications, such as adding strong donor and acceptor groups, can significantly enhance the third-order NLO properties. rsc.org DFT calculations on Λ-shaped pyrazine derivatives with cyano acceptors and N,N-dimethylamino donors revealed large second harmonic generation hyperpolarizability values, significantly influenced by solvent polarity. researchgate.net Given its structure, which includes the electron-donating piperazine group and the electron-withdrawing pyrazine-carbonitrile system, this compound may possess interesting NLO properties, which could be quantified through detailed DFT calculations. upce.cz
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, QSAR studies are instrumental in understanding how different substituents on the pyrazine ring influence their therapeutic effects. semanticscholar.org
Both 2D- and 3D-QSAR models have been developed for various classes of pyrazine-containing compounds. semanticscholar.orgjapsonline.com These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Key descriptor types used in QSAR studies of pyrazine analogs include:
Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.
Electronic descriptors: Pertaining to the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. semanticscholar.org
Steric descriptors: Related to the three-dimensional shape and size of the molecule.
In a study on 3-(pyrazin-2-yl)-1H-indazole derivatives, atom-based 3D-QSAR models were built using the partial least squares (PLS) method, resulting in statistically significant models with high correlation coefficients (r² > 0.9) and predictive power (q² > 0.8). japsonline.com Such models can reveal that the introduction of specific groups, like hydrogen bond donors and electron-withdrawing groups at certain positions, can lead to increased inhibitory activity, while similar substitutions on the pyrazine ring itself might decrease it. japsonline.com
The general workflow for a QSAR study on a series of compounds like this compound analogs would involve the steps outlined in the table below.
| Step | Description | Example for Pyrazine Derivatives |
|---|---|---|
| 1. Data Set Selection | A series of structurally related compounds with measured biological activity (e.g., IC50) is collected. | A library of this compound analogs with varying substituents on the piperazine and pyrazine rings. |
| 2. Molecular Descriptor Calculation | Various physicochemical, electronic, and structural descriptors are calculated for each molecule in the data set. | Calculation of descriptors such as molecular weight, logP, dipole moment, and steric parameters. semanticscholar.orgnih.gov |
| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking descriptors to activity. semanticscholar.orgjapsonline.com | Developing a regression equation: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |
| 4. Model Validation | The model's statistical significance and predictive ability are rigorously tested using internal (e.g., cross-validation) and external validation techniques. | Assessing parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred). nih.gov |
| 5. Interpretation and Application | The validated model is used to interpret the structure-activity relationship and to predict the activity of new, unsynthesized compounds. | Identifying that increased dipole moment and specific atomic charges positively correlate with the desired biological activity. |
3D-Pharmacophore Modeling
3D-pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. A pharmacophore model serves as a 3D template for designing or identifying new active compounds.
For inhibitors targeting kinases, a common target for pyrazine-based compounds, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. japsonline.com The pyrazine nitrogen atoms themselves are frequently identified as key hydrogen bond acceptors that interact with hinge region amino acids in kinase proteins.
In studies of 3-(pyrazin-2-yl)-1H-indazole derivatives, pharmacophore hypotheses were generated and the best models were used to build the 3D-QSAR models. japsonline.com These models typically consist of a specific spatial arrangement of features. For instance, a potential pharmacophore for a kinase inhibitor might include two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring, and one hydrophobic site (AADHR). The distances and angles between these features are critical for activity.
The development of a pharmacophore model for a series of compounds related to this compound would typically involve identifying common features among the most active molecules. The piperazine ring can serve as a hydrophobic feature or its nitrogen atoms can act as hydrogen bond acceptors or be protonated to form a positive ionizable feature, depending on the target's binding site characteristics. The nitrile group and the pyrazine nitrogens are strong candidates for hydrogen bond acceptor features.
| Pharmacophore Feature | Potential Structural Correlate in this compound | Role in Ligand-Target Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Pyrazine nitrogen atoms; Nitrile nitrogen atom | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. |
| Hydrogen Bond Donor (D) | Secondary amine (-NH) of the piperazine ring | Forms hydrogen bonds with acceptor groups (e.g., C=O) in the active site. |
| Hydrophobic (H) | Piperazine ring; Pyrazine ring | Engages in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket. |
| Aromatic Ring (R) | Pyrazine ring | Participates in π-π stacking or other aromatic interactions with residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Positive Ionizable (P) | Protonated piperazine nitrogen | Forms ionic interactions or salt bridges with negatively charged residues like Aspartic acid or Glutamic acid. |
By integrating these computational approaches, researchers can build a comprehensive profile for this compound, predict its potential as a drug-like molecule, and rationally design novel derivatives with improved efficacy and pharmacokinetic properties.
Analytical and Spectroscopic Characterization Techniques in Research
Mass Spectrometry (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile. This high-precision measurement allows for the determination of the elemental formula, providing strong evidence for the compound's identity and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for identifying any impurities or degradation products. The mass spectrometer provides the molecular weight of the eluting compounds, confirming the identity of the main peak as the target molecule. While specific fragmentation patterns for this compound are not readily published, analysis of related piperazine-containing compounds suggests that characteristic fragmentation would involve the piperazine (B1678402) and pyrazine (B50134) rings.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, strong band in the region of 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The spectrum would also feature bands corresponding to C-H stretching and bending vibrations of the aromatic pyrazine ring and the aliphatic piperazine ring, as well as C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the pyrazine ring and the nitrile group would be expected to give rise to distinct Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Current Research Trends and Future Perspectives
Development of Novel Therapeutic Agents based on 3-(Piperazin-1-yl)pyrazine-2-carbonitrile Scaffold
The this compound scaffold serves as a foundational structure for the development of new chemical entities with diverse pharmacological activities. The pyrazine (B50134) ring is a key component in several clinically used drugs, while the piperazine (B1678402) moiety is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals. nih.govnih.gov Researchers are actively exploring derivatives of this scaffold to target a variety of diseases.
The adaptability of the piperazine ring allows for substitutions at its nitrogen atoms, which can significantly influence the molecule's interaction with biological targets. nbinno.comnih.gov This has led to the investigation of these compounds as potential kinase inhibitors for cancer therapy and as agents targeting central nervous system (CNS) disorders. nih.govnih.gov Modifications to the pyrazine or piperazine rings can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.gov
Current research focuses on synthesizing and evaluating novel analogs. For instance, the synthesis of related compounds like 3-chloropyrazine-2-carbonitrile (B110518) is a key step in creating more complex molecules, including potential cathepsin C inhibitors. chemicalbook.com The hybridization of the pyrazine scaffold with other pharmacologically active moieties is another strategy being employed to develop agents with improved therapeutic profiles, such as novel anti-tubercular agents. nih.gov
| Derivative Class | Therapeutic Target/Indication | Research Focus |
| Pyrazine-based Kinase Inhibitors | Cancer, Inflammatory Disorders | Development of potent and selective inhibitors targeting cellular signaling pathways. nih.gov |
| CNS Agents | Antipsychotics, Antidepressants, Anxiolytics | Modification of the piperazine moiety to modulate monoamine neurochemical pathways. nih.govresearchgate.net |
| Anti-infective Agents | Tuberculosis, Viral Infections | Hybrid molecules combining the pyrazine scaffold with other anti-mycobacterial or antiviral moieties. nih.govnih.gov |
| Cathepsin C Inhibitors | Inflammatory Diseases | Synthesis of complex derivatives using precursors like 3-chloropyrazine-2-carbonitrile. chemicalbook.com |
Strategies for Overcoming Drug Resistance
The emergence of drug resistance is a significant obstacle in the treatment of cancer and infectious diseases. researchgate.net The development of novel compounds based on the pyrazine-piperazine scaffold is a promising strategy to combat this challenge. One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. researchgate.netnih.gov
Research has shown that certain tyrosine kinase inhibitors (TKIs), many of which contain heterocyclic scaffolds, can interact with and inhibit the function of these efflux pumps. nih.govbohrium.com Pyrazolo[3,4-d]pyrimidine-based TKIs, for example, have been shown to directly interact with P-gp, inhibit its ATPase activity, and reverse resistance to conventional chemotherapeutics like doxorubicin (B1662922) and paclitaxel. nih.govbohrium.com This suggests that derivatives of this compound could be designed to have a dual function: acting on their primary therapeutic target while also inhibiting MDR mechanisms.
Another approach involves creating hybrid drugs that combine a cytotoxic agent with a molecule that targets a resistance mechanism. mdpi.com This strategy aims to deliver two therapeutic actions in a single molecule, potentially increasing efficacy and reducing the likelihood of resistance. The versatility of the piperazine-pyrazine scaffold makes it an ideal platform for developing such multi-target agents. mdpi.com
| Strategy | Mechanism | Example Application |
| Inhibition of Efflux Pumps | Direct interaction with and inhibition of transporters like P-glycoprotein (P-gp). | Development of pyrazine-based tyrosine kinase inhibitors that reverse P-gp-mediated multidrug resistance. nih.govbohrium.com |
| Targeting Alternative Pathways | Blocking compensatory signaling pathways that cancer cells use to evade treatment. | Designing multi-target kinase inhibitors that hit both the primary target and resistance-conferring pathways. nih.gov |
| Molecular Hybridization | Combining two or more bioactive fragments into a single molecule to target multiple aspects of a disease. | Creating hybrid molecules that possess both anti-cancer activity and the ability to overcome specific resistance mechanisms. mdpi.com |
| Adaptive Therapy | Dynamically adjusting treatment protocols based on the evolution of the tumor and its resistance mechanisms. | Using pyrazine-based agents in rotational or sequential therapies to delay the onset of resistance. nih.gov |
Combinatorial Approaches in Drug Discovery
Combinatorial chemistry has become a powerful tool for accelerating the drug discovery process by enabling the rapid synthesis of large libraries of related compounds. lookchem.com The this compound scaffold is well-suited for combinatorial synthesis due to the presence of multiple points for chemical modification, particularly on the piperazine ring. nbinno.com
Solution-phase parallel synthesis is an effective approach for generating libraries of pyrazine-piperazine derivatives. This method allows for a wide variety of chemical reactions and simplifies the manipulation and purification of the resulting compounds compared to solid-phase synthesis. lookchem.com By reacting the core scaffold with a diverse set of building blocks, researchers can quickly generate a large array of analogs. These libraries can then be screened for activity against various biological targets to identify promising lead compounds.
For example, a library of piperazine-2,5-dione derivatives was generated through the condensation of 1,4-diacetylpiperazine-2,5-dione (B1297580) with various aldehydes, providing a rapid method for identifying potential cytotoxic agents. lookchem.com Similar strategies can be applied to the this compound core to explore the structure-activity relationships (SAR) and optimize compounds for desired therapeutic properties.
Emerging Applications and Potential Therapeutic Areas
While pyrazine and piperazine derivatives are well-established in areas like oncology and CNS disorders, ongoing research is uncovering their potential in a variety of other therapeutic fields. researchgate.netnih.gov The unique chemical properties of the this compound scaffold make it a versatile starting point for exploring these new applications.
The broad spectrum of biological activities associated with pyrazine-containing compounds includes anti-inflammatory, analgesic, antidiabetic, and antiviral properties. semanticscholar.orgresearchgate.net For example, Favipiravir, a pyrazine-based drug, is an inhibitor of RNA-dependent RNA polymerase and has shown activity against several RNA viruses. nih.gov This highlights the potential for developing novel antiviral agents from the pyrazine-piperazine scaffold.
Furthermore, these compounds are being investigated for their potential in treating cardiovascular diseases, such as antianginal agents, and as imaging agents for diagnostic purposes. nih.gov The ability to modify the scaffold allows for the development of molecules with high affinity and selectivity for new biological targets, opening up previously unexplored therapeutic avenues. researchgate.net
Patent Landscape and Innovation in Pyrazine-Piperazine Chemistry
The therapeutic potential of pyrazine and piperazine derivatives is reflected in a robust and growing patent landscape. nih.govresearchgate.net Numerous patents have been filed covering novel molecular designs incorporating these scaffolds for a wide range of therapeutic applications, including CNS agents, anticancer drugs, antivirals, and anti-inflammatory compounds. nih.govnih.gov
Innovations in this field often focus on the synthesis of novel derivatives with improved pharmacological profiles. Patents describe new methods for producing pyrazine compounds and for creating specific substitution patterns on the piperazine ring to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govgoogle.com For instance, a review of patents from 2010 onwards shows a significant increase in research covering diverse activities of the piperazine ring, moving beyond its traditional association with CNS activity. nih.govresearchgate.net
Recent patents (2019-2023) on pyrazine-based small molecule kinase inhibitors highlight the continued interest in this area for treating cancer and inflammatory disorders. nih.gov These patents often cover the specific chemical scaffold, its targeted kinase, potency, and selectivity profile. nih.gov The ongoing filing of patents indicates that pyrazine-piperazine chemistry remains a highly active and competitive area of drug discovery and innovation.
Challenges and Opportunities in the Field
Despite the significant potential of the this compound scaffold, there are challenges that need to be addressed to fully realize its therapeutic utility. One of the main challenges lies in the synthesis and functionalization of these molecules. While the piperazine ring offers multiple points for modification, achieving regioselective and stereoselective substitutions on its carbon atoms can be difficult. nih.gov Developing efficient and reliable synthetic methods to access a wider diversity of carbon-substituted piperazines is a key area of research. nih.gov
Another challenge is optimizing the pharmacokinetic and pharmacodynamic properties of new derivatives to ensure they are effective and have a good safety profile. This requires a deep understanding of the structure-activity relationships and how different chemical modifications affect the molecule's absorption, distribution, metabolism, and excretion (ADME).
However, these challenges also present significant opportunities. The development of new synthetic methodologies, such as novel catalytic systems for C-H functionalization, could unlock access to previously inaccessible chemical space and lead to the discovery of compounds with novel biological activities. nih.gov The inherent versatility of the pyrazine-piperazine scaffold provides a vast playground for medicinal chemists to design and create the next generation of therapeutic agents. nih.govresearchgate.net The continued exploration of this privileged structure is expected to yield innovative treatments for a wide range of human diseases. spacefrontiers.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)pyrazine-2-carbonitrile?
The compound is typically synthesized via nucleophilic substitution, where a pyrazine-carbonitrile precursor reacts with piperazine. For example, substituting a halogen (e.g., chlorine) on the pyrazine ring with piperazine under reflux conditions in a polar aprotic solvent like DMF or acetonitrile. Reaction optimization may involve temperature control (60–100°C) and stoichiometric ratios (1:1.2, pyrazine:piperazine) to maximize yield . Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Elemental analysis validates C, H, N composition.
- FT-IR identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and piperazine N-H vibrations (~3300 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (pyrazine ring, δ 8.0–9.0 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm).
- Mass spectrometry (EI/HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. What safety protocols are essential for handling this compound?
While specific GHS data may be limited for this compound, general precautions include:
- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of dust/aerosols.
- Storing in airtight containers under inert gas (N₂/Ar) to minimize degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during piperazine substitution be addressed?
Regioselectivity in pyrazine substitution depends on electronic and steric factors. Computational tools (DFT) predict reactive sites by analyzing electron density distribution. Experimentally, introducing electron-withdrawing groups (e.g., -CN) at specific pyrazine positions directs nucleophilic attack. For example, nitrile groups at C2 enhance reactivity at C3/C6 via resonance effects .
Q. How to resolve discrepancies in thermal stability data from TGA studies?
Conflicting TGA results may arise from differing heating rates (e.g., 5°C/min vs. 10°C/min) or sample purity. Standardize protocols by:
- Pre-drying samples under vacuum.
- Using inert atmospheres (N₂) to avoid oxidative decomposition.
- Cross-referencing with DSC to identify phase transitions or melting points .
Q. What computational methods are used to study electronic properties?
Q. How to optimize multi-step synthesis yields?
Key strategies include:
Q. What are the applications in medicinal chemistry research?
The compound’s piperazine-pyrazine scaffold is explored for:
- Kinase inhibition : Targeting ATP-binding pockets via hydrogen bonding with the nitrile group.
- Antimicrobial agents : Modulating bacterial membrane permeability through lipophilic side chains .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for this compound?
Discrepancies in NMR shifts or IR bands may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Validate assignments by:
Q. Why do synthetic yields vary across studies?
Yield inconsistencies often relate to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
